N-(3-Aminophenyl)-2-methoxybenzamide
Description
N-(3-Aminophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the ortho position of the benzamide ring and a 3-aminophenyl substituent on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.
Properties
CAS No. |
301207-46-5 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3 |
InChI Key |
JLYWCHLTLCGOMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
Canonical SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-methoxybenzamide typically involves the reaction of 3-aminophenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagent used.
Scientific Research Applications
Chemistry: N-(3-Aminophenyl)-2-methoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-(3-Aminophenyl)-2-methoxybenzamide with Analogues
Key Observations:
Receptor Binding Profiles: Sulpiride (D2 antagonist) shares the 2-methoxybenzamide core but includes a sulphonamide and pyrolidine group, which enhance its selectivity for dopamine receptors compared to the simpler 3-aminophenyl substituent in the target compound . Tropane-derived benzamides (e.g., compound I in ) exhibit high D2 receptor affinity due to rigid bicyclic frameworks, whereas the flexibility of the 3-aminophenyl group in this compound may favor interactions with other targets.
Enzyme Inhibition :
- N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide inhibits PCSK9, a key protein in cholesterol metabolism. The indenyl group likely enhances hydrophobic interactions with the enzyme’s active site, a feature absent in the target compound .
Synthetic Utility: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization. The 3-aminophenyl group in the target compound could similarly act as a directing group but with distinct electronic effects due to the amino moiety.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2-methoxy group increases lipophilicity compared to unsubstituted benzamides. However, analogues like N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide () show further enhanced solubility due to the polar methoxyethoxy side chain.
- Metabolic Stability: Methyl or halogen substituents (e.g., 3-chloro-2-methylphenyl in ) improve metabolic stability compared to the primary amine in this compound, which may undergo oxidation or conjugation.
Structure–Activity Relationship (SAR) Trends
- Methoxy Substituents : The ortho-methoxy group in the target compound is critical for π-stacking interactions in receptor binding, as seen in sulpiride’s D2 antagonism .
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